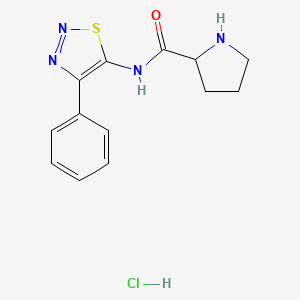![molecular formula C30H34Cl2N6 B14785955 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride is a potent and highly insoluble compound known for its role as a gonadotropin-releasing hormone receptor (GnRH-R) antagonist . This compound has been studied for its pharmacokinetic properties and its ability to lower plasma luteinizing hormone (LH) levels in rats after oral administration .
Méthodes De Préparation
The synthesis of 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline involves several steps. The key synthetic route includes the modification of a 2-phenyl-4-piperazinylbenzimidazole template and a quinoxaline-2,3-dione pharmacophore . The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the benzimidazole and quinoxaline moieties.
Substitution: Substitution reactions, particularly involving the piperazine ring, are common.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate . Major products formed from these reactions include modified quinoxaline and benzimidazole derivatives.
Applications De Recherche Scientifique
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline has several scientific research applications:
Mécanisme D'action
The compound exerts its effects by acting as a GnRH-R antagonist . It binds to the GnRH receptor, preventing the natural ligand from activating the receptor. This inhibition leads to a decrease in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive function . The molecular targets involved include the GnRH receptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline include other GnRH-R antagonists such as elagolix and relugolix . These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications . The uniqueness of 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline lies in its specific structural modifications that enhance its pharmacokinetic profile and receptor binding affinity .
Propriétés
Formule moléculaire |
C30H34Cl2N6 |
|---|---|
Poids moléculaire |
549.5 g/mol |
Nom IUPAC |
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride |
InChI |
InChI=1S/C30H32N6.2ClH/c1-30(2,3)23-7-5-22(6-8-23)29-33-26-11-9-24(19-28(26)34-29)36-16-14-35(15-17-36)20-21-4-10-25-27(18-21)32-13-12-31-25;;/h4-13,18-19H,14-17,20H2,1-3H3,(H,33,34);2*1H |
Clé InChI |
HUWRWFMDFKADHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate](/img/structure/B14785888.png)
![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)





![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)


![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)

![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
